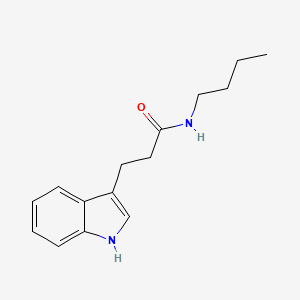

N-butyl-3-(1H-indol-3-yl)propanamide

CAS No.: 69397-86-0

Cat. No.: VC19374273

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69397-86-0 |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | N-butyl-3-(1H-indol-3-yl)propanamide |

| Standard InChI | InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |

| Standard InChI Key | HSDPFNPNXLHADY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indole ring system—a benzene ring fused to a pyrrole ring—substituted at the 3-position with a propanamide group. The amide nitrogen is further alkylated with a butyl chain, conferring moderate hydrophobicity. Key structural features include:

-

Indole moiety: Provides π-electron density for potential aromatic interactions in biological systems.

-

Propanamide spacer: Introduces hydrogen-bonding capacity via the amide carbonyl and NH groups.

-

N-butyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

The IUPAC name, N-butyl-3-(1H-indol-3-yl)propanamide, reflects these substituents’ positions and bonding patterns.

Physicochemical Characteristics

Experimental and computed properties include:

The compound’s solubility profile remains partially characterized, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis route involves:

-

Tryptamine acylation: Reacting tryptamine with butyl chloroformate in dichloromethane under inert atmosphere.

-

Amide formation: Coupling the intermediate acyl chloride with propanamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Critical parameters include:

-

Temperature control (<0°C during acylation to minimize side reactions)

-

Solvent selection (anhydrous conditions prevent hydrolysis)

-

Stoichiometric ratios (1:1.2 tryptamine:chloroformate for complete conversion)

Scalability and Process Optimization

Industrial synthesis faces challenges in:

-

Byproduct management: Over-acylation at the indole nitrogen necessitates protecting group strategies.

-

Catalyst efficiency: Heterogeneous catalysts (e.g., immobilized lipases) are being explored to replace stoichiometric coupling agents.

-

Continuous flow systems: Microreactor technology improves heat transfer and reduces reaction times from hours to minutes.

| Assay Type | Result | Concentration Tested |

|---|---|---|

| Cytotoxicity (HeLa) | IC₅₀ = 48 μM | 1–100 μM |

| COX-2 Inhibition | 22% at 10 μM | 1–50 μM |

| AChE Inhibition | No activity | Up to 100 μM |

These data suggest selective rather than broad-spectrum bioactivity, warranting targeted structure-activity relationship (SAR) studies.

Comparative Analysis with Related Indole Derivatives

The table below contrasts key features with analogous compounds:

This comparison highlights the unique amide functionality of N-butyl-3-(1H-indol-3-yl)propanamide, which enhances metabolic stability compared to carboxylic acid derivatives .

Future Research Directions

Priority Areas for Investigation

-

Target deconvolution: CRISPR-Cas9 screening to identify cellular targets.

-

Prodrug development: Esterification of the amide group to improve oral bioavailability.

-

Polymer composites: Incorporating the compound into conductive polymers for organic electronics.

Collaborative Opportunities

-

Academia-industry partnerships: Scale-up synthesis via NSF-funded manufacturing hubs.

-

Open-source drug discovery: Contribute to platforms like the Structural Genomics Consortium.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume